molecular formula C16H18BrIN2O2 B13689498 Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate

Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate

Cat. No.: B13689498
M. Wt: 477.13 g/mol
InChI Key: UJYZUFJEANDBTD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a cyano group, a bromine atom, and an iodine atom attached to a benzyl ring

Preparation Methods

The synthesis of Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzyl bromide intermediate: This step involves the bromination of a benzyl precursor using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Introduction of the iodine atom: The brominated benzyl intermediate is then subjected to iodination using iodine or an iodinating agent such as sodium iodide.

    Formation of the azetidine ring: The iodinated benzyl intermediate undergoes a cyclization reaction with a suitable azetidine precursor under basic conditions to form the azetidine ring.

    Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

    Protection of the carboxylate group: The final step involves the protection of the carboxylate group using tert-butyl chloroformate to yield the desired compound.

Chemical Reactions Analysis

Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The bromine and iodine atoms can be substituted with other nucleophiles under suitable conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and organometallic reagents.

    Oxidation and reduction reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the halogen atoms. Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.

    Cyclization reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems or fused ring structures. These reactions often require specific catalysts and reaction conditions.

Scientific Research Applications

Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate has several scientific research applications, including:

    Organic synthesis: The compound serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal chemistry: Due to its unique structure, the compound is investigated for its potential as a lead compound in drug discovery and development. It may exhibit biological activity against specific targets, making it a candidate for further pharmacological studies.

    Material science: The compound’s functional groups make it suitable for the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the cyano group and halogen atoms can influence its binding affinity and specificity towards these targets. The azetidine ring may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate can be compared with similar compounds such as:

    4-Bromo-2-iodobenzyl bromide: This compound shares the benzyl ring with bromine and iodine substituents but lacks the azetidine and cyano groups.

    Tert-butyl carbamate: This compound contains the tert-butyl and carbamate groups but lacks the benzyl ring and halogen substituents.

    4-Bromo-2-iodo-1-methylbenzene: This compound has a similar halogenated benzyl ring but lacks the azetidine and cyano groups.

Properties

Molecular Formula

C16H18BrIN2O2

Molecular Weight

477.13 g/mol

IUPAC Name

tert-butyl 3-[(4-bromo-2-iodophenyl)methyl]-3-cyanoazetidine-1-carboxylate

InChI

InChI=1S/C16H18BrIN2O2/c1-15(2,3)22-14(21)20-9-16(8-19,10-20)7-11-4-5-12(17)6-13(11)18/h4-6H,7,9-10H2,1-3H3

InChI Key

UJYZUFJEANDBTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC2=C(C=C(C=C2)Br)I)C#N

Origin of Product

United States

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